1-(2-氰基丙基)哌啶-3-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

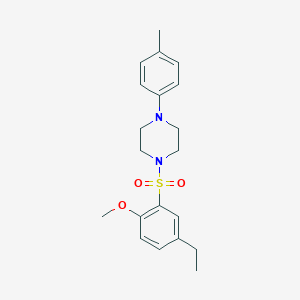

1-(2-Cyanopropyl)piperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C10H16N2O2 and its molecular weight is 196.25. The purity is usually 95%.

BenchChem offers high-quality 1-(2-Cyanopropyl)piperidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Cyanopropyl)piperidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

结构和光谱研究

1-(2-氰丙基)哌啶-3-羧酸及其衍生物在结构化学中得到广泛研究。例如,(R/S)-哌啶-3-羧酸与(2R,3R)-酒石酸的对映异构体复合物已通过X射线分析、傅里叶变换红外光谱、核磁共振光谱和密度泛函理论计算进行了表征。这些研究为分子结构、化学性质以及在材料科学中的潜在应用提供了见解 (Bartoszak-Adamska et al., 2011)。

药物化学中的抑制剂

含有1-(2-氰丙基)哌啶-3-羧酸的化合物已被发现作为基质金属蛋白酶(MMPs)的抑制剂具有很好的效果。这些抑制剂表现出低纳摩尔级的效力和选择性,暗示了它们在治疗涉及MMPs的疾病中的潜力 (Pikul et al., 2001)。

合成和理论研究

已经探讨了1-(2-氰丙基)哌啶-3-羧酸衍生物的合成和理论研究,例如尼佩酸。这些研究包括氢键络合物的形成,这对于理解化学行为和在合成和催化中的潜在应用至关重要 (Anioła等,2016)。

催化

1-(2-氰丙基)哌啶-3-羧酸衍生物已被用于合成各种有机化合物。例如,功能化的哌啶-4-羧酸(PPCA)铁磁性Fe3O4纳米颗粒被用作某些有机化合物合成中的催化剂,展示了这些衍生物在促进化学反应中的潜力 (Ghorbani‐Choghamarani & Azadi, 2015)。

有机合成

该化合物及其衍生物被用于各种杂环化合物的有机合成。这包括哌啶和吡咯烷的合成,这对于药物和其他有机材料的开发至关重要 (Boto et al., 2001)。

电化学研究

已研究了1-(2-氰丙基)哌啶-3-羧酸衍生物的腈类的电化学性质,揭示了它们在电化学应用中的潜力,特别是在心血管活动的背景下 (Krauze et al., 2004)。

安全和危害

未来方向

While specific future directions for “1-(2-Cyanopropyl)piperidine-3-carboxylic acid” were not found, piperidine derivatives are important for designing drugs and play a significant role in the pharmaceutical industry . Thus, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Relevant Papers The paper “Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications” provides a comprehensive review of the synthesis and applications of piperidine derivatives . It covers recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

属性

IUPAC Name |

1-(2-cyanopropyl)piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-8(5-11)6-12-4-2-3-9(7-12)10(13)14/h8-9H,2-4,6-7H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUBUXOUCINMUHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCCC(C1)C(=O)O)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-Methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2480645.png)

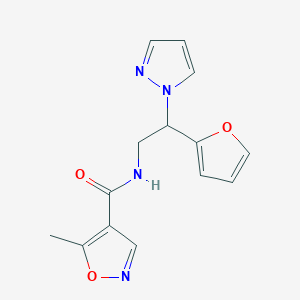

![3-allyl-8-(4-ethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2480650.png)

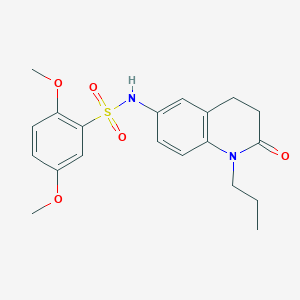

![(E)-methyl 2-(2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2480661.png)